molecular formula C14H12N4O6S B2704920 (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate CAS No. 2350179-01-8

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate

Cat. No.: B2704920
CAS No.: 2350179-01-8
M. Wt: 364.33
InChI Key: VMGDRJVJCSESDI-UHFFFAOYSA-N
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Description

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is a chemical compound with the molecular formula C14H12N4O6S and a molecular weight of 364.33 g/mol. This compound is characterized by the presence of a phenylsulfanyl group, a methanimidamide moiety, and a 3,5-dinitrobenzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate typically involves the reaction of phenylsulfanyl methanimidamide with 3,5-dinitrobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups may also play a role in redox reactions, affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various synthetic applications.

    Sulfoximines: Known for their medicinal chemistry properties and used as drug candidates.

    Sulfonamides: Commonly used in pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is unique due to its combination of a phenylsulfanyl group and a 3,5-dinitrobenzoate ester. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

3,5-dinitrobenzoic acid;phenyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6.C7H8N2S/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)10-6-4-2-1-3-5-6/h1-3H,(H,10,11);1-5H,(H3,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGDRJVJCSESDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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